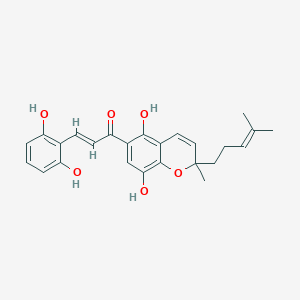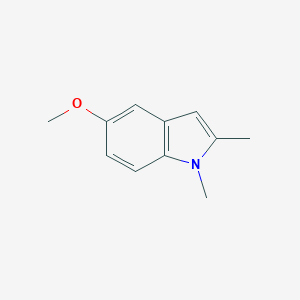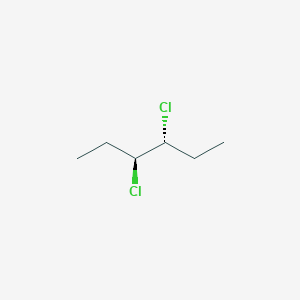
(3S,4R)-3,4-dichlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3,4-dichlorohexane is a chiral compound that has been used in various scientific research applications. This compound is important due to its unique chemical properties that make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3,4-dichlorohexane is not well understood. However, it is believed that the compound interacts with biological molecules, such as enzymes and receptors, in a chiral-specific manner. This interaction can lead to changes in the biological activity of these molecules, which can affect various physiological processes.
Efectos Bioquímicos Y Fisiológicos
(3S,4R)-3,4-dichlorohexane has been shown to have various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. It has also been shown to inhibit the growth of various cancer cell lines. In addition, (3S,4R)-3,4-dichlorohexane has been found to have antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S,4R)-3,4-dichlorohexane in lab experiments include its chiral specificity, which makes it useful in the synthesis of chiral compounds. It is also a relatively stable compound that can be easily synthesized in large quantities. However, the limitations of using (3S,4R)-3,4-dichlorohexane in lab experiments include its toxicity and potential environmental hazards. Therefore, proper safety measures should be taken when handling this compound.
Direcciones Futuras
There are many future directions for the use of (3S,4R)-3,4-dichlorohexane in scientific research. One potential direction is the development of new chiral ligands for asymmetric catalysis. Another potential direction is the synthesis of new chiral polymers and surfactants. Additionally, (3S,4R)-3,4-dichlorohexane could be used in the development of new antifungal and antibacterial agents. Further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, (3S,4R)-3,4-dichlorohexane is a chiral compound that has many scientific research applications. Its unique chemical properties make it useful in many fields, including organic chemistry, biochemistry, and medicinal chemistry. The synthesis method of (3S,4R)-3,4-dichlorohexane is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are also many future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of (3S,4R)-3,4-dichlorohexane is done by reacting 3,4-dichloro-1-butene with lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction takes place in a dry atmosphere and under nitrogen gas. The reaction mixture is then quenched with water, and the organic layer is separated and washed with water and dried over anhydrous sodium sulfate. The product is obtained by distillation under reduced pressure.
Aplicaciones Científicas De Investigación
(3S,4R)-3,4-dichlorohexane has been used in various scientific research applications. It is used as a chiral building block for the synthesis of many compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used as a starting material for the synthesis of chiral ligands, which are used in asymmetric catalysis. (3S,4R)-3,4-dichlorohexane has also been used in the synthesis of chiral surfactants and polymers.
Propiedades
Número CAS |
19117-19-2 |
|---|---|
Nombre del producto |
(3S,4R)-3,4-dichlorohexane |
Fórmula molecular |
C6H12Cl2 |
Peso molecular |
155.06 g/mol |
Nombre IUPAC |
(3S,4R)-3,4-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6+ |
Clave InChI |
GBIMAWDSABONCC-OLQVQODUSA-N |
SMILES isomérico |
CC[C@H]([C@H](CC)Cl)Cl |
SMILES |
CCC(C(CC)Cl)Cl |
SMILES canónico |
CCC(C(CC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



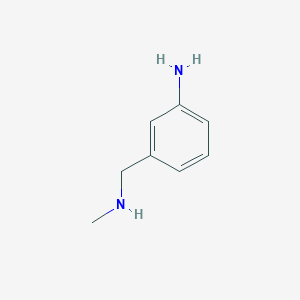
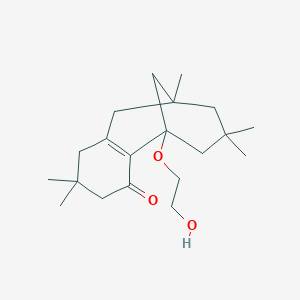
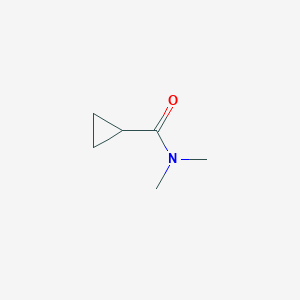
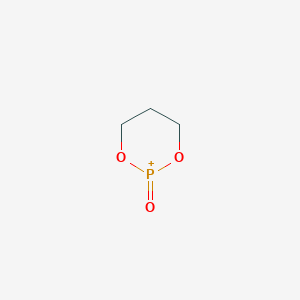
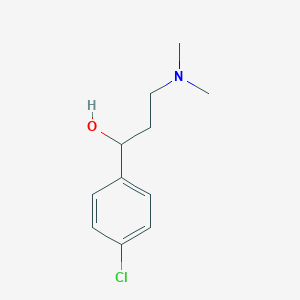
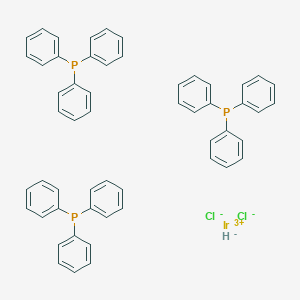
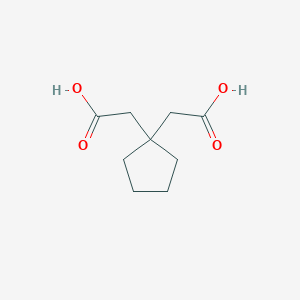
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
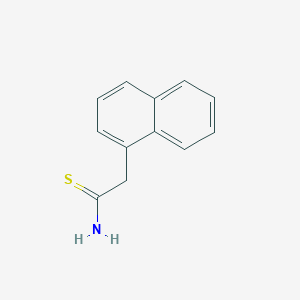
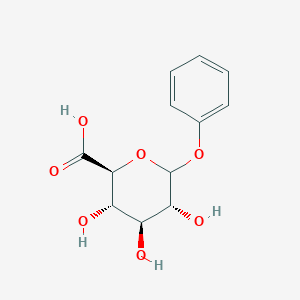
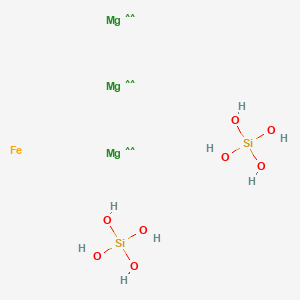
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
